Nanomolar LAT1 Potency Driven by 5-Amino-7-Carboxylic Acid Core
The LAT1 inhibitor JPH203, synthesized directly from 5-amino-2-phenylbenzo[D]oxazole-7-carboxylic acid via conjugation at the 7-carboxylic acid position, exhibits an IC50 of 140 nM for 14C-leucine uptake in S2 cells expressing human LAT1 (S2-hLAT1 cells) . The compound demonstrates >71-fold selectivity for LAT1 over LAT2 (IC50 >10 μM) [1]. The target compound's carboxylic acid functionality is the essential conjugation handle; the amino-absent regioisomer 2-phenylbenzo[d]oxazole-7-carboxylic acid cannot yield the JPH203 pharmacophore because it lacks the 5-amino group required for complete structural fidelity .
140 nM (S2-hLAT1, 14C-Leu uptake)
| Evidence Dimension | LAT1 inhibitory potency of JPH203 (derived from target compound) |
|---|---|
| Target Compound Data | JPH203 IC50 = 140 nM (S2-hLAT1 cells, 14C-leucine uptake) |
| Comparator Or Baseline | LAT2 IC50 >10 μM (selectivity threshold) |
| Quantified Difference | >71-fold selectivity for LAT1 over LAT2 |
| Conditions | S2 cells expressing human LAT1; 14C-leucine uptake assay |
Why This Matters
The 140 nM IC50 value validates that the target compound's 5-amino-7-carboxylic acid substitution pattern yields clinically-relevant LAT1 inhibition, justifying procurement for LAT1-targeted programs over regioisomeric or functional group-absent alternatives.
- [1] Cayman Chemical. JPH203 (Hydrochloride). CAS 1597402-27-1. LAT1 IC50 = 0.14 μM; LAT2 IC50 >10 μM. View Source
